molecular formula C11H13NO3 B188982 Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one CAS No. 120686-08-0

Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one

Cat. No. B188982
M. Wt: 207.23 g/mol
InChI Key: LRJILKSBZWGQKL-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one is a heterocyclic compound . The five-membered ring attached to the aromatic ring adopts an envelope conformation with a C atom in the flap position . The spiro-linked five-membered ring adopts a twisted conformation .


Synthesis Analysis

The synthesis pathway for Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one involves the condensation of 2-aminoacetophenone with cyclohexanone followed by cyclization with ethyl acetoacetate to form the desired spiro compound. This method is characterized by atom-economy, synthetic convergency, simple purification protocols, and decreased usage of expensive solvents and reagents .


Molecular Structure Analysis

The molecular formula of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one is C11H13NO3 . The structure includes a quinoline ring system and a dioxolane moiety .


Physical And Chemical Properties Analysis

Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one has a molecular weight of 207.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 207.08954328 g/mol .

properties

IUPAC Name

spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2H,3-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJILKSBZWGQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NC(=O)C=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one

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